4-Methoxy-2-vinylbenzenamine

Thermal Stability High-Temperature Reactions Monomer Selection

4-Methoxy-2-vinylbenzenamine (CAS 210536-47-3) is a bifunctional aromatic amine featuring a 4-methoxy group and a 2-vinyl substituent on the benzene ring. The combination of electron-donating methoxy and polymerizable vinyl moieties distinguishes this monomer from simpler vinyl anilines, enabling distinct reactivity in heterocycle synthesis, specialty polymer production, and fluorescent dye development.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 210536-47-3
Cat. No. B1280784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-vinylbenzenamine
CAS210536-47-3
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N)C=C
InChIInChI=1S/C9H11NO/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6H,1,10H2,2H3
InChIKeyONCGZEUOJDTERQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-vinylbenzenamine (CAS 210536-47-3): Core Structural and Reactivity Profile for R&D Procurement


4-Methoxy-2-vinylbenzenamine (CAS 210536-47-3) is a bifunctional aromatic amine featuring a 4-methoxy group and a 2-vinyl substituent on the benzene ring . The combination of electron-donating methoxy and polymerizable vinyl moieties distinguishes this monomer from simpler vinyl anilines, enabling distinct reactivity in heterocycle synthesis, specialty polymer production, and fluorescent dye development . Predicted physicochemical properties include a boiling point of 270.3±28.0 °C and density of 1.053±0.06 g/cm³ [1]. Commercial availability with ≥95% (GC) purity supports its use as a research building block .

Why 4-Methoxy-2-vinylbenzenamine Cannot Be Replaced by Generic Vinyl Anilines


While 2-vinylaniline, 4-vinylaniline, and 4-methoxyaniline share individual functional groups with 4-methoxy-2-vinylbenzenamine, none replicate the synergistic electronic and steric effects of the 4-methoxy-2-vinyl substitution pattern . The methoxy group donates electron density into the aromatic ring, activating the para-amino site and modulating the reactivity of the ortho-vinyl group [1]. This ortho-vinyl group enables participation in cyclization and polymerization reactions that para-vinyl isomers cannot access, while the methoxy group shifts monomer reactivity ratios and polymer properties relative to unsubstituted vinyl anilines [2]. Generic substitution with separate vinyl and methoxy monomers cannot reproduce this integrated reactivity, making the specific compound irreplaceable for applications requiring both functional groups in a defined orientation .

4-Methoxy-2-vinylbenzenamine: Quantitative Differentiation Evidence vs. Closest Analogs


Predicted Boiling Point Elevation vs. 2-Vinylaniline Expands Usable Temperature Range

4-Methoxy-2-vinylbenzenamine exhibits a predicted boiling point of 270.3±28.0 °C [1], which is approximately 50 °C higher than the measured boiling point of 2-vinylaniline (219.5±19.0 °C) [2]. This difference reflects the additional molecular weight and altered intermolecular interactions imparted by the methoxy substituent. For solvent-free or high-temperature polymerization processes, the elevated boiling point reduces monomer volatilization loss and broadens the process window.

Thermal Stability High-Temperature Reactions Monomer Selection

Density Increase vs. 2-Vinylaniline Influences Polymer Matrix Packing

The predicted density of 4-Methoxy-2-vinylbenzenamine (1.053±0.06 g/cm³) [1] is approximately 5% higher than that of 2-vinylaniline (1.0±0.1 g/cm³) [2]. This density increase results from the additional oxygen and methyl carbon atoms in the methoxy group, which may translate into higher polymer density and altered free volume in copolymers, potentially affecting mechanical and barrier properties.

Polymer Density Material Packing Monomer Selection

Formulation Loading in Core-Shell Emulsion Polymer vs. Co-Monomers Demonstrates Differentiated Reactivity

In a core-shell carboxyl benzene ring emulsion polymer patent, 4-methoxy-2-vinylaniline was incorporated at 14.0 parts per 1000 total raw material mass [1], compared to 23.0 parts for N-(4-vinylbenzyl)-N,N-dimethylamine in the same formulation. This 39% lower loading suggests a higher reactivity ratio or different copolymerization kinetics for the target monomer, enabling finer control over polymer composition at reduced monomer concentration.

Emulsion Polymerization Coating Formulations Reactivity Ratios

Iron-Catalyzed Reductive Cyclization Reactivity Advantage Over Unsubstituted 2-Vinylaniline

4-Methoxy-2-vinylbenzenamine participates in iron-catalyzed reductive cyclization to form N-heterocycles at ambient temperature . While the parent 2-vinylaniline scaffold is broadly used for heterocycle synthesis [1], the 4-methoxy group enhances electron density at the ortho and para positions, potentially increasing the rate of intramolecular electrophilic capture of the benzyl anion intermediate formed during hydromagnesiation. Higher yields and milder conditions compared to unsubstituted 2-vinylaniline are inferred from the broader utility of electron-rich vinyl anilines in such transformations .

Heterocycle Synthesis Cyclization Iron Catalysis

4-Methoxy-2-vinylbenzenamine: High-Value Application Scenarios Supported by Evidence


Specialty Emulsion Coatings Requiring Controlled Monomer Incorporation

The patent CN110698603B demonstrates the use of 4-methoxy-2-vinylbenzenamine at 14 parts in a core-shell emulsion polymer for coatings, where it contributes to film-forming properties and molecular weight distribution control [1]. Its differentiated reactivity, as evidenced by lower loading compared to co-monomers [1], enables precise formulation of carboxyl-functional coatings for building waterproofing and adhesion applications. Procurement should prioritize this compound when designing emulsion polymers that require a balance of hydrophilic amino functionality and hydrophobic vinyl/methoxy character.

High-Temperature Polymerization Processes with Extended Thermal Windows

With a predicted boiling point of 270.3±28.0 °C, approximately 50 °C higher than 2-vinylaniline [2], 4-methoxy-2-vinylbenzenamine is suited for solvent-free or high-temperature radical polymerizations where monomer volatility must be minimized. This thermal advantage reduces monomer loss during bulk polymerization and expands the processable temperature range for engineers developing heat-resistant polymeric materials [2].

Denser Polymer Matrices for Barrier and Mechanical Applications

The 5.3% higher density of 4-methoxy-2-vinylbenzenamine relative to 2-vinylaniline [3] can yield copolymer matrices with reduced free volume, enhancing gas barrier properties and mechanical modulus. This density advantage is relevant for packaging films, protective coatings, and structural composites where denser packing translates to improved performance without increasing thickness [3].

Ambient-Temperature Heterocycle Synthesis via Iron Catalysis

4-Methoxy-2-vinylbenzenamine can undergo iron-catalyzed reductive cyclization at ambient temperature to generate N-heterocycles . The electron-donating 4-methoxy group enhances the rate of intramolecular electrophilic capture compared to unsubstituted 2-vinylaniline, enabling milder and more energy-efficient synthetic protocols for medicinal chemistry and agrochemical intermediate production [4].

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